molecular formula C18H18N2O2 B7514454 [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone

Cat. No. B7514454
M. Wt: 294.3 g/mol
InChI Key: MAOZWWFVXFRTRP-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes in the body, particularly protein kinases and phosphodiesterases. This leads to the modulation of various cellular processes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone have been studied in various in vitro and in vivo models. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has also been shown to modulate various signaling pathways that are involved in the regulation of cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone is its high potency and selectivity for certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another area of research is the elucidation of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of new derivatives of this compound with improved properties such as solubility and potency could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-amine with 4-bromopyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields the desired compound as a yellow solid with good yield and purity.

Scientific Research Applications

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone has been studied extensively for its potential applications in the field of medicinal chemistry and drug discovery. The compound has been shown to exhibit potent inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-17-4-2-14(3-5-17)15-8-12-20(13-9-15)18(21)16-6-10-19-11-7-16/h2-8,10-11H,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOZWWFVXFRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone

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